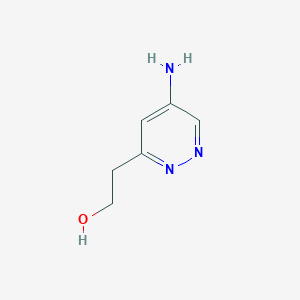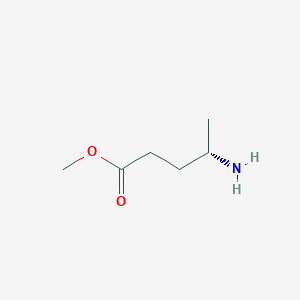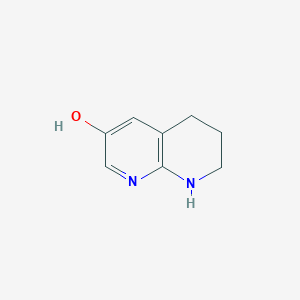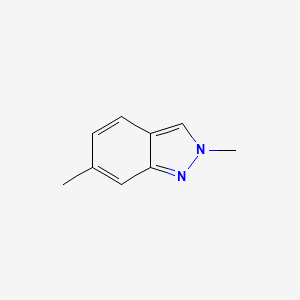
2-(5-Aminopyridazin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Aminopyridazin-3-yl)ethanol is a chemical compound that features a pyridazine ring substituted with an amino group at the 5-position and an ethanol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridazin-3-yl)ethanol typically involves the reaction of 5-aminopyridazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
2-(5-Aminopyridazin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent introduced.
科学的研究の応用
2-(5-Aminopyridazin-3-yl)ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Industry: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-(5-Aminopyridazin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.
類似化合物との比較
Similar Compounds
2-(5-Aminopyridazin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2-(5-Aminopyridazin-3-yl)propane: Similar structure but with a propane group instead of ethanol.
2-(5-Aminopyridazin-3-yl)butane: Similar structure but with a butane group instead of ethanol.
Uniqueness
2-(5-Aminopyridazin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of both an amino group and an ethanol group allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
2-(5-aminopyridazin-3-yl)ethanol |
InChI |
InChI=1S/C6H9N3O/c7-5-3-6(1-2-10)9-8-4-5/h3-4,10H,1-2H2,(H2,7,9) |
InChIキー |
OZFPEGRSCRFXFV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN=C1CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B11923984.png)


![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)

![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)

![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)

